Scientific Field: Material Science, Optics
Summary of Application: The compound N-(pyridin-4-yl)pyridin-4-amine and its derivatives, which are similar to your compound, have been studied for their potential use in non-linear optics.
Methods of Application: The molecules were intercalated within a layered structure of zirconium 4-sulfophenylphosphonate.
Results: The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: The structure of pyridin-4-ylmethyl 4-aminobenzoate, a compound similar to yours, was determined and found to be similar to amino ester anesthetics such as the drug 2-(diethylamino)ethyl-4-aminobenzoate.
Methods of Application: The compound was synthesized and characterized using single crystal X-ray diffraction, elemental analysis, and Fourier-transform infrared spectroscopy.
Summary of Application: The compound 3-methyl-N-(pyridin-4-yl)pyridin-4-amine and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine, which are derivatives of N-(pyridin-4-yl)pyridin-4-amine, have been studied for their potential use in non-linear optics.
Summary of Application: Piperidines, which are structurally similar to your compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder.
[(Pyridin-4-ylmethyl)-amino]-acetic acid, also known as 2-(pyridin-4-ylmethylamino)acetic acid, is an organic compound characterized by a pyridine ring linked to an amino-acetic acid moiety. Its molecular formula is , and it has a CAS number of 1566-42-3. The compound is notable for its structural features, which include both an amine group and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical chemistry .
[(Pyridin-4-ylmethyl)-amino]-acetic acid exhibits biological activity that makes it relevant in various research fields. It has been studied for its potential interactions with enzymes and receptors, acting as either an inhibitor or activator. This modulation of biochemical pathways suggests its utility in pharmacological applications, particularly in drug design and development.
The synthesis of [(Pyridin-4-ylmethyl)-amino]-acetic acid typically involves the reaction of pyridine-4-carboxaldehyde with glycine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or hydrogen gas in the presence of palladium catalysts. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield by optimizing reaction conditions such as temperature and pressure .
This compound has several applications across different scientific domains:
Research has demonstrated that [(Pyridin-4-ylmethyl)-amino]-acetic acid interacts with specific molecular targets such as enzymes and receptors. These interactions can influence various biochemical pathways, making it a subject of interest in pharmacological studies. Its ability to modulate enzyme activity suggests potential therapeutic applications.
[(Pyridin-4-ylmethyl)-amino]-acetic acid can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Pyridine-4-carboxylic acid | Lacks amino-acetic moiety | Different reactivity; primarily acidic properties |
| Pyridin-4-ylmethanol | Contains hydroxyl group instead of amino-acetic moiety | Different chemical properties; primarily alcohol-based |
| N-(pyridin-4-yl)methylglycine | Similar structure but varies in functional groups | Unique reactivity due to additional functional groups |
The uniqueness of [(Pyridin-4-ylmethyl)-amino]-acetic acid lies in its combination of the pyridine ring with both amine and carboxylic acid functionalities, which imparts distinct chemical and biological properties that are not present in its similar compounds .
[(Pyridin-4-ylmethyl)-amino]-acetic acid possesses the molecular formula C₈H₁₀N₂O₂, representing a compound with eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [2]. The molecular weight has been precisely determined as 166.18 grams per mole through computational analysis [2] [3]. The exact mass of this compound is calculated to be 166.074227566 daltons, providing a highly accurate measurement for mass spectrometric identification [2].
The compound exhibits specific physical constants that facilitate its identification and characterization. The XLogP3-AA value is calculated as -2.5, indicating the compound's hydrophilic nature and its preference for aqueous environments [2]. The hydrogen bond donor count is established as 2, while the hydrogen bond acceptor count is 4, reflecting the presence of amino and carboxylic acid functional groups [2]. The rotatable bond count is determined to be 4, suggesting moderate molecular flexibility [2]. The topological polar surface area measures 62.2 Ångström squared, which influences the compound's permeability and solubility characteristics [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | [1] [2] |
| Molecular Weight | 166.18 g/mol | [2] [3] |
| Exact Mass | 166.074227566 Da | [2] |
| XLogP3-AA | -2.5 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 4 | [2] |
| Topological Polar Surface Area | 62.2 Ų | [2] |
The two-dimensional structural representation of [(Pyridin-4-ylmethyl)-amino]-acetic acid reveals a pyridine ring system connected through a methylene bridge to an amino acid moiety [2]. The pyridine ring maintains its characteristic six-membered aromatic structure with nitrogen at the 4-position [2]. The methylene linker provides flexibility between the aromatic pyridine system and the glycine-derived portion of the molecule [2]. The carboxylic acid group is positioned to allow for typical acid-base interactions and hydrogen bonding patterns [2].
Three-dimensional conformational analysis demonstrates that [(Pyridin-4-ylmethyl)-amino]-acetic acid exhibits conformational flexibility due to the presence of rotatable bonds [2]. The molecule can adopt multiple spatial arrangements while maintaining its fundamental connectivity [2]. The pyridine ring remains planar, while the aliphatic chain connecting to the amino acid portion can rotate freely [2]. These conformational variations influence the compound's binding properties and interactions with other molecules [2].
Limited crystallographic data is available for [(Pyridin-4-ylmethyl)-amino]-acetic acid in the current literature [4] [5]. The compound has been assigned the MDL number MFCD08443132, which serves as a unique identifier in crystallographic databases [1] [6] [2]. While specific crystal structure determinations have not been extensively reported, the molecular geometry suggests potential for hydrogen bonding networks typical of amino acid derivatives [4] [5].
The compound's structural characteristics indicate it may form crystals with intermolecular hydrogen bonding between carboxylic acid groups and amino functionalities [4] [5]. The pyridine nitrogen atom provides additional sites for hydrogen bond acceptance, potentially influencing crystal packing arrangements [4] [5].
According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named 2-(pyridin-4-ylmethylamino)acetic acid [2]. Alternative IUPAC-acceptable names include N-(pyridin-4-ylmethyl)glycine and [(4-pyridinylmethyl)amino]acetic acid [6] [2]. The condensed IUPAC notation presents the structure as pyrid-4-ylmethyl-Gly-OH, emphasizing its glycine derivative nature [2].
The International Chemical Identifier for [(Pyridin-4-ylmethyl)-amino]-acetic acid is InChI=1S/C8H10N2O2/c11-8(12)6-10-5-7-1-3-9-4-2-7/h1-4,10H,5-6H2,(H,11,12) [6] [2]. This InChI string provides a standardized textual representation of the molecular structure, encoding connectivity, hydrogen atoms, and charge information [7] [2].
The corresponding InChIKey is VGXJOVFCVXOPPA-UHFFFAOYSA-N, representing a fixed-length hashed version of the full InChI [6] [7] [2]. This 27-character identifier facilitates database searches and provides a unique fingerprint for the compound [7] [2]. The InChIKey structure follows the standard format with connectivity information encoded in the first 14 characters, stereochemistry and other layers in the middle 10 characters, and protonation state indicated by the final character [7].
The Simplified Molecular Input Line Entry System notation for [(Pyridin-4-ylmethyl)-amino]-acetic acid is C1=CN=CC=C1CNCC(=O)O [2]. This linear notation efficiently represents the molecular structure by describing the connectivity of atoms and bonds [2]. An alternative SMILES representation found in chemical databases is OC(=O)CNCc1ccncc1, demonstrating the flexibility of SMILES notation while maintaining chemical accuracy [1].